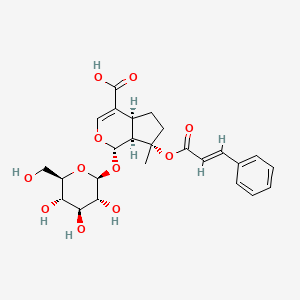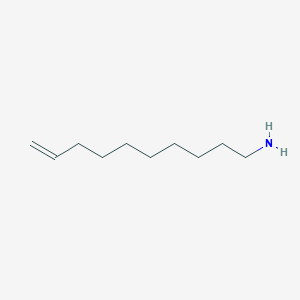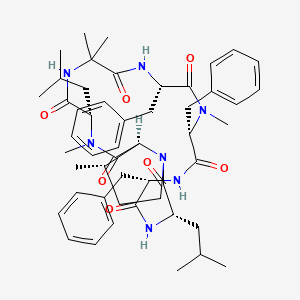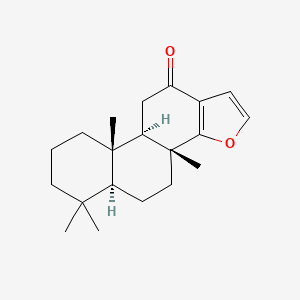
Secokotomolide A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Secokotomolide A is a natural product found in Cinnamomum kotoense with data available.
Wissenschaftliche Forschungsanwendungen
Applications in Medicinal Chemistry and Pharmacology
Antitubercular Activity : Secokotomolide A has been identified as a compound with potential antitubercular properties. In a study conducted on the stem wood of Cinnamomum kotoense, several compounds including secokotomolide were isolated and tested for their antitubercular activities. The results indicated potential therapeutic applications against Mycobacterium tuberculosis (Chen, Peng, Tsai, & Chen, 2005).
Cytotoxicity and Apoptotic Effects : Another study found that secokotomolide A induced significant cell death in human HeLa cell lines. It demonstrated apoptotic-related DNA damage, suggesting its potential use in cancer therapies. The study also showed that secokotomolide A increased intracellular hydrogen peroxide, nitric oxide levels, and activated caspase 3/7, indicating its role in inducing apoptosis in cancer cells (Ching-Hsein Chen, Lo, Liu, & Chung-Yi Chen, 2006).
Synthesis and Chemical Studies
- Synthetic Approaches : Research has been conducted on the synthesis of secokotomolide A, demonstrating its chemical synthesis pathways. For example, a study developed a geometric-selective synthesis of beta-iodo Morita-Baylis-Hillman esters, which was then used in the synthesis of secokotomolide A, demonstrating the synthetic utility of these esters (Lee, Hwang, Shin, Lee, Jo, & Ryu, 2007).
Eigenschaften
Produktname |
Secokotomolide A |
|---|---|
Molekularformel |
C20H36O4 |
Molekulargewicht |
340.5 g/mol |
IUPAC-Name |
methyl (E)-2-[(1R)-1-hydroxy-2-oxopropyl]hexadec-2-enoate |
InChI |
InChI=1S/C20H36O4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20(23)24-3)19(22)17(2)21/h16,19,22H,4-15H2,1-3H3/b18-16+/t19-/m0/s1 |
InChI-Schlüssel |
GRBBECUHXQCEBW-YMIFCHIISA-N |
Isomerische SMILES |
CCCCCCCCCCCCC/C=C(\[C@H](C(=O)C)O)/C(=O)OC |
Kanonische SMILES |
CCCCCCCCCCCCCC=C(C(C(=O)C)O)C(=O)OC |
Synonyme |
secokotomolide A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



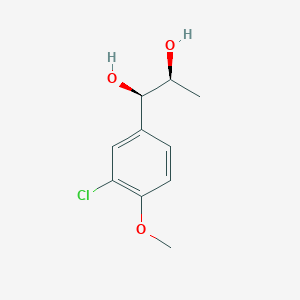
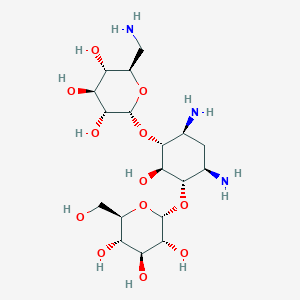
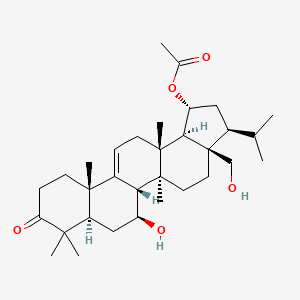

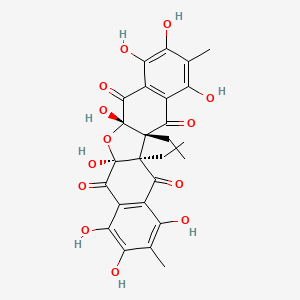
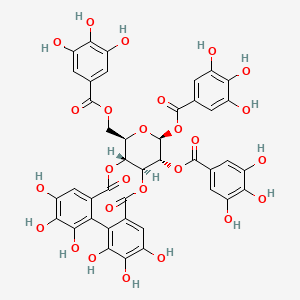

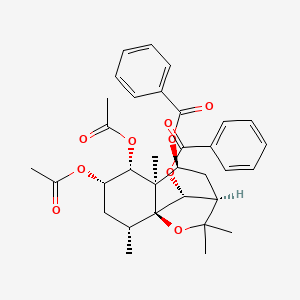
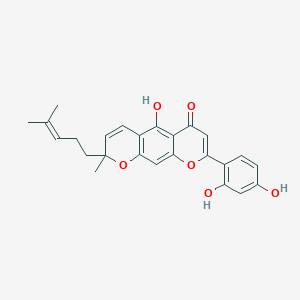
![(2S,4S,7R,8S,9S,12R,13R,16R,19S,20R)-2,9,13,19-tetramethyl-7-(4-methyl-2-oxopent-3-en-1-yl)-5,17-dioxahexacyclo[10.10.0.0^{2,9}.0^{4,8}.0^{13,20}.0^{16,19}]docos-1(22)-ene-6,18-dione](/img/structure/B1247172.png)
